
3-Phenyl-3-propyl-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-propyl-2-azetidinone is a member of the azetidinone family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propyl-2-azetidinone typically involves cyclization reactions. One common method is the cyclization of β-lactams, which can be achieved through various routes such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, the reaction of phenylpropylamine with chloroacetyl chloride followed by cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3-propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenyl-3-propyl-2-azetidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-3-propyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
Comparison with Similar Compounds
Penicillins: These β-lactam antibiotics share a similar core structure but differ in their side chains and spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.
Uniqueness: 3-Phenyl-3-propyl-2-azetidinone is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
73680-87-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-phenyl-3-propylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-12(9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
ZUQCGHJXVRJGHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



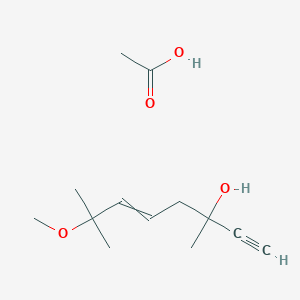
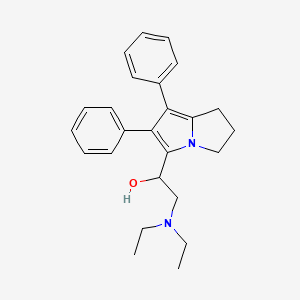
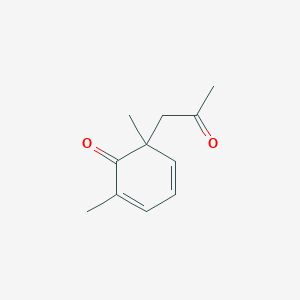
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
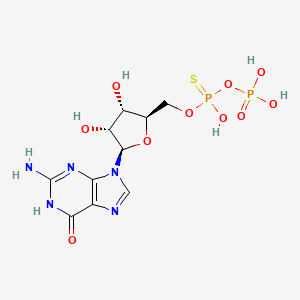
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
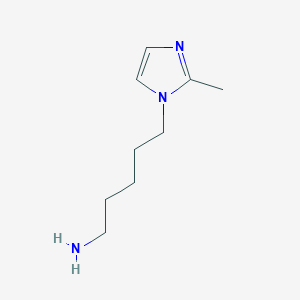

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

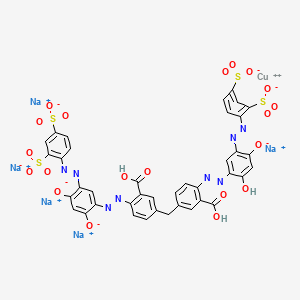

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
